molecular formula C12H14O4 B1416178 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid CAS No. 1018131-87-7

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid

Cat. No.: B1416178
CAS No.: 1018131-87-7
M. Wt: 222.24 g/mol
InChI Key: BGYULEYHGWKPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid” is a chemical compound with the molecular formula C12H14O4 . It is a derivative of 3,4-dihydro-2H-1,5-benzodioxepin , a bicyclic compound consisting of a benzene ring fused to a seven-membered ring containing two oxygen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H14O4/c13-12(14)5-3-9-2-4-10-11(8-9)16-7-1-6-15-10/h2,4,8H,1,3,5-7H2,(H,13,14) . This indicates that the molecule consists of a 3,4-dihydro-2H-1,5-benzodioxepin ring attached to a propanoic acid group .

Scientific Research Applications

Chemistry and Biological Activity

Research into compounds structurally related to 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid, such as 3-benzazepines, has highlighted their potential in medicinal chemistry due to their cytotoxic activities against cancer cells and effects on multidrug resistance (MDR) in leukemia. For instance, certain 3-benzazepines have been shown to exhibit higher cytotoxicity than dopamine in human promyelotic leukemia cells, and their ability to produce radicals and enhance the decay of ascorbic acid in rat brain homogenate suggests a potential for therapeutic application in oxidative stress-related conditions. Furthermore, these compounds have shown inhibitory effects against reverse transcriptase, suggesting a role in antiviral therapy (Kawase, Saito, & Motohashi, 2000).

Synthetic Applications

The synthetic versatility of compounds related to this compound is evident in methodologies developed for constructing complex heterocycles, such as benzimidazoles, quinoxalines, and benzo[1,5]diazepines, from o-phenylenediamines. These synthetic routes highlight the chemical's role as a precursor in the synthesis of bioactive heterocyclic compounds, which are critical in drug development and other applications in organic chemistry (Ibrahim, 2011).

Analytical and Environmental Implications

In the field of analytical chemistry, the structural analogs of this compound have been utilized in the development of high-performance liquid chromatography (HPLC) methodologies for the analysis of basic drugs, demonstrating the compound's relevance in improving the analytical detection and characterization of pharmaceuticals (Flanagan, Harvey, & Spencer, 2001).

Biodegradation and Environmental Fate

The environmental fate and biodegradation of parabens, which share structural similarities with this compound, have been reviewed to understand their persistence and transformation in aquatic environments. This research underscores the importance of evaluating the environmental impact of such compounds, particularly their biodegradability and potential to form more stable and persistent chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety and Hazards

The safety information available indicates that “3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .

Properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)5-3-9-2-4-10-11(8-9)16-7-1-6-15-10/h2,4,8H,1,3,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYULEYHGWKPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CCC(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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